2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Description
Discovery and Historical Context of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
The development of this compound emerged from the broader historical progression of phenylacetonitrile chemistry that began in the early 20th century. Phenylacetonitriles were first recognized as valuable synthetic intermediates in the 1930s, with foundational work establishing their utility in the synthesis of complex organic compounds such as dyes and pharmaceuticals. The specific compound this compound represents a sophisticated evolution of this chemical class, incorporating multiple functional groups that enhance its synthetic versatility.
The historical significance of this compound class was established through the pioneering work on phenylacetonitrile synthesis methods developed in the mid-20th century. Industrial processes for preparing phenylacetonitriles were first described in patents from the 1950s, which outlined improved methods for the reaction of benzyl halides with alkali metal cyanides. These early synthetic approaches laid the groundwork for the preparation of more complex derivatives, including compounds with multiple substituents on the aromatic ring.
The compound's structural features reflect the historical interest in dimethoxyphenyl-containing molecules, which can be traced to the study of naturally occurring vanillin derivatives. Veratraldehyde, or 3,4-dimethoxybenzaldehyde, served as an important precursor compound that influenced the development of related structures. The incorporation of both hydroxyl and methoxy groups in this compound represents a strategic combination of functional groups that emerged from decades of research into phenolic compounds and their synthetic applications.
Chemical Significance in Contemporary Research
The contemporary research significance of this compound stems from its unique molecular architecture and potential applications in advanced organic synthesis. The compound belongs to the broader family of substituted phenylacetonitriles that have demonstrated remarkable utility as building blocks for complex molecular structures. Recent synthetic methodologies have highlighted the importance of such multiply-substituted aromatics in the preparation of bioactive compounds and functional materials.
The presence of both electron-donating methoxy groups and an electron-withdrawing nitrile group creates a distinctive electronic environment that influences the compound's reactivity patterns. This electronic arrangement makes the molecule particularly valuable for reactions involving nucleophilic and electrophilic transformations. Contemporary research has demonstrated that compounds featuring similar substitution patterns can serve as precursors for the synthesis of cyanostilbene derivatives, which exhibit significant photophysical properties including aggregation-induced emission characteristics.
Modern synthetic approaches to related compounds have emphasized the development of environmentally friendly preparation methods. Recent work has focused on eliminating the use of toxic cyanide reagents in favor of alternative synthetic strategies. For example, contemporary methods for preparing 3,4-dimethoxyphenylacetonitrile employ a three-step process involving decarboxylation, aldoxime formation, and dehydration reactions. These approaches represent significant improvements in both safety and environmental impact compared to earlier synthetic methods.
The compound's significance extends to its role as an intermediate in pharmaceutical synthesis. Related dimethoxyphenylacetonitrile derivatives have been identified as key intermediates in the synthesis of important therapeutic agents, including verapamil and papaverine analogs. The specific substitution pattern of this compound potentially offers additional synthetic opportunities due to the presence of the hydroxyl group, which can participate in further functionalization reactions.
| Property | Details |
|---|---|
| Molecular Formula | C10H11NO3 |
| PubChem CID | 2758421 |
| Functional Groups | Hydroxyl, Methoxy (2), Nitrile |
| Aromatic Substitution Pattern | 4-Hydroxy-3,5-dimethoxy |
| Chemical Class | Phenylacetonitrile derivative |
Current Scientific Literature Landscape
The current scientific literature landscape surrounding this compound reflects broader trends in phenylacetonitrile research, with particular emphasis on synthetic methodology development and applications in materials science. While specific studies of this exact compound are limited, the literature extensively covers related compounds and synthetic approaches that directly inform understanding of its chemistry and potential applications.
Recent patent literature has documented significant advances in the preparation of substituted phenylacetonitriles, with particular focus on improving yields and reducing environmental impact. A notable Chinese patent describes a comprehensive three-step synthesis method for dimethoxyphenylacetonitrile derivatives that achieves yields exceeding 80% while eliminating the use of hazardous cyanide reagents. This methodology represents a substantial advancement over earlier processes that typically achieved yields of only 70-75% and required extended reaction times under harsh conditions.
The literature reveals active research into the photophysical properties of compounds featuring dimethoxyphenyl acetonitrile frameworks. Recent studies have synthesized novel cyanostilbene derivatives incorporating 3,4-dimethoxyphenyl moieties and investigated their emission properties in both solution and solid states. These investigations have demonstrated that such compounds can exhibit aggregation-induced emission characteristics, making them potentially valuable for applications in organic electronics and sensing technologies.
Contemporary research has also highlighted the utility of dimethoxyphenylacetonitrile derivatives in the synthesis of biologically active compounds. Studies have employed these compounds as starting materials for the preparation of modified natural products and pharmaceutical intermediates. The versatility of the acetonitrile functional group enables diverse chemical transformations, including cyclization reactions and nucleophilic additions that expand the synthetic utility of these compounds.
| Research Area | Key Findings | Reference Focus |
|---|---|---|
| Synthetic Methodology | Three-step synthesis achieving >80% yield | Decarboxylation-aldoxime-dehydration sequence |
| Photophysical Properties | Aggregation-induced emission behavior | Cyanostilbene derivatives with dimethoxyphenyl units |
| Pharmaceutical Applications | Intermediate for verapamil and papaverine synthesis | Calcium channel blocker development |
| Materials Science | Dual-state emission fluorophores | Bio-sourced luminescent materials |
The literature landscape also encompasses investigations into the structure-activity relationships of substituted phenylacetonitriles. Computational studies have provided insights into the electronic properties and conformational preferences of these molecules, informing rational design strategies for new derivatives with enhanced properties. Time-dependent density functional theory calculations have been employed to understand the photophysical behavior of related compounds, revealing the importance of molecular conformation in determining emission characteristics.
Furthermore, the scientific literature demonstrates growing interest in utilizing bio-sourced starting materials for the synthesis of phenylacetonitrile derivatives. Recent work has emphasized the conversion of lignin-derived compounds, such as vanillin and veratraldehyde, into valuable synthetic intermediates. This approach aligns with contemporary sustainability goals and represents an important direction for future research in this area.
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEJSSNOWXNKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374320 | |
| Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42973-55-7 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42973-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42973-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Decarboxylation Step
- Starting Material: 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (or analogous glycidic acid sylvite).
- Reagents: Potassium phosphate (KH2PO4 or K2HPO4) in aqueous medium.
- Conditions: Reaction temperature maintained between 0°C and 40°C, typically around 15°C; reaction time 1.5 to 4 hours.
- Solvent: Water with an organic solvent such as toluene or methylbenzene for extraction.
- Outcome: Formation of 4-hydroxy-3,5-dimethoxyphenylacetaldehyde intermediate with high purity (~99% by HPLC).
Aldoxime Formation
- Reagents: Hydroxylamine hydrochloride (HONH3Cl) and sodium bicarbonate (NaHCO3).
- Solvent: Organic solvents such as toluene, chloroform, or ethyl acetate.
- Conditions: Reaction temperature around 10-15°C; reaction time approximately 1 to 3 hours.
- Process: The aldehyde intermediate is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to form the aldoxime.
- Outcome: Aldoxime intermediate with purity exceeding 99% by HPLC.
Dehydration to Nitrile
- Reagents: Alkali (KOH, NaOH, or K2CO3) and phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA).
- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents.
- Conditions: Reflux with water removal (Dean-Stark apparatus) for 10 minutes to 1 hour, typically 30 minutes.
- Post-reaction: pH adjustment to neutral (pH 7) using organic or mineral acids (acetic acid preferred).
- Purification: Precipitation and crystallization in ethanol at low temperatures (-10°C to 10°C), with crystallization times ranging from 2 to 12 hours.
- Yield: Typically 68% to 85%, with product purity around 99% by HPLC.
- Physical Properties: White solid with melting point approximately 63°C to 65°C.
Reaction Conditions and Optimization Data
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Solvent(s) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Decarboxylation | KH2PO4, water, toluene extraction | 15 | 3 | Water, toluene | N/A | 99.2 | Extraction with methylbenzene |
| Aldoxime Formation | HONH3Cl, NaHCO3, toluene | 15 | 3 | Toluene | N/A | 99.3 | Mild conditions, aqueous-organic phase |
| Dehydration | KOH, TBAB, DMSO, reflux with water removal | 80-110 (reflux) | 0.5 | DMSO, toluene | 85.2 | 99.0 | Phase-transfer catalysis improves yield |
| Crystallization | Ethanol precipitation | -5 to 0 | 8 | Ethanol | N/A | N/A | Controls purity and solid form |
Research Findings and Advantages
- The described method simplifies the synthetic route by combining aldoxime formation and dehydration steps with phase-transfer catalysis, reducing reaction time and improving yield.
- Use of phase-transfer catalysts such as tetrabutylammonium bromide enhances the dehydration efficiency, achieving yields over 80%.
- The process avoids hazardous cyanide reagents, improving safety and environmental compliance.
- The method is scalable and suitable for industrial production due to its operational simplicity, low energy consumption, and high product quality.
- Purification by ethanol crystallization ensures high purity (>99%) and consistent physical properties.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research due to its antibacterial and antifungal properties. It has been tested against various microbial strains, indicating potential therapeutic uses.
- Mechanism of Action : The compound's ability to inhibit bacterial enzymes has been studied through molecular docking techniques. For instance, docking studies against the MurB protein of Staphylococcus aureus reveal significant binding affinity, suggesting its potential as an antibacterial agent.
- Case Study : A study demonstrated that derivatives of this compound exhibited a range of activities, including antimicrobial, antimalarial, anti-HIV, and anticancer properties. The results were confirmed through various assays such as disk diffusion and minimum inhibitory concentration tests.
Organic Synthesis
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile serves as a precursor in organic synthesis due to its reactive phenylacetonitrile group.
- Synthesis Methods : One notable method involves the Thia-Michael addition reaction where it acts as a nucleophile reacting with electrophiles like maleic anhydride to form thiazolidin derivatives. The synthesized compounds are characterized using FT-IR, NMR, and mass spectrometry.
- Applications in Drug Development : The versatility of this compound allows for the development of new drugs targeting various diseases. Its derivatives are being explored for their potential roles in modulating neurotransmitter systems and oxidative stress responses.
Microbiological Studies
The compound has been evaluated for its effectiveness against bacterial and fungal infections.
- In Vitro Studies : Research indicates that this compound can prevent cytotoxicity induced by chemotherapeutic agents like doxorubicin and cisplatin on various cell lines. This suggests a protective role against drug-induced toxicity .
- Antioxidant Properties : Studies have shown that the compound enhances antioxidant capacity in certain cell lines, indicating its potential use in neurodegenerative disease prevention.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Similar structure but lacks the hydroxy group.
3,5-Dimethoxyphenylacetonitrile: Similar structure but lacks the hydroxy group.
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but has only one methoxy group.
Uniqueness: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and antimicrobial activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 2758421
- Functional Groups : Hydroxy, methoxy, and nitrile groups contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in NSCLC Cells
A study demonstrated that this compound induces G2/M cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells. The mechanism involves the mitochondrial apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (NSCLC) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.
Research indicates that this compound inhibits acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can enhance cholinergic neurotransmission and may provide therapeutic benefits in neurodegenerative diseases .
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Acetylcholinesterase | 65% | 10 |
| Butyrylcholinesterase | 40% | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens.
Efficacy Against Fungal Strains
A study evaluated the antifungal activity against Candida spp. and Aspergillus spp. The results indicated that the compound exhibits significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
| Fungal Strain | MIC (µg/mL) | Standard Treatment |
|---|---|---|
| C. albicans | 32 | Fluconazole (16 µg/mL) |
| A. fumigatus | 64 | Amphotericin B (32 µg/mL) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, and what analytical techniques validate its purity?
- Synthesis : A common approach involves nucleophilic substitution or cyanoalkylation of 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives. For example, Knoevenagel condensation with acetonitrile derivatives under basic conditions (e.g., KOH/ethanol) can yield the target compound.
- Purity Validation : Use HPLC with UV detection (λmax ~255 nm, based on similar phenolic nitriles) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data with reference standards from authoritative databases like PubChem .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic reactions?
- The electron-donating methoxy and hydroxyl groups activate the aromatic ring toward electrophilic substitution, while the nitrile group serves as a strong electron-withdrawing moiety. Computational studies (e.g., DFT) can map charge distribution and frontier molecular orbitals to predict regioselectivity in reactions. Refer to quantum chemical methods described for analogous N-substituted acetonitriles .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Stability testing in aqueous buffers (pH 3–9) at 25–60°C reveals degradation via hydrolysis of the nitrile group to carboxylic acids under alkaline conditions. Use LC-MS to monitor degradation products. For long-term storage, keep at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets (e.g., enzymes)?
- Perform molecular docking (AutoDock/Vina) and molecular dynamics simulations to study binding affinities with enzymes like lignin peroxidase, which degrades phenolic dimers. Compare results with experimental data from lignin model degradation studies .
- Key Parameters : Free energy of binding (ΔG), hydrogen-bonding interactions with active-site residues (e.g., histidine or aspartate).
Q. What contradictions exist in experimental vs. theoretical data for spectroscopic properties, and how can they be resolved?
- Discrepancies in NMR chemical shifts or IR vibrational frequencies may arise from solvent effects or approximations in DFT functionals. Validate computational models (e.g., B3LYP/6-311++G(d,p)) against experimental spectra. Adjust for solvent polarity using PCM (Polarizable Continuum Model) .
Q. What methodologies identify degradation pathways of this compound in environmental or enzymatic systems?
- Enzymatic Degradation : Incubate with lignin peroxidase (LiP) and monitor via LC-MS. Degradation products may include syringaldehyde (via Cα–Cβ cleavage) or dimethoxyquinones (oxidative dimerization) .
- Environmental Fate : Use soil microcosm studies with GC-MS to detect nitrile hydrolysis products (e.g., carboxylic acids).
Methodological Resources
Key Research Gaps
- Limited data on in vivo metabolic pathways (e.g., cytochrome P450 interactions).
- Mechanistic studies on photodegradation under UV light are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
